molecular formula C9H5ClFN B1368868 2-Chloro-6-fluoroquinoline CAS No. 77119-53-0

2-Chloro-6-fluoroquinoline

Cat. No.: B1368868
CAS No.: 77119-53-0
M. Wt: 181.59 g/mol
InChI Key: USAYWGMYCNWTGO-UHFFFAOYSA-N
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Description

2-Chloro-6-fluoroquinoline is a heterocyclic aromatic compound with the molecular formula C9H5ClFN. It belongs to the quinoline family, which is characterized by a fused benzene and pyridine ring system. The incorporation of chlorine and fluorine atoms into the quinoline structure enhances its chemical reactivity and biological activity, making it a valuable compound in various scientific fields.

Synthetic Routes and Reaction Conditions:

    Cyclization Reactions: One common method involves the cyclization of 2-chloroaniline with 2-fluorobenzaldehyde under acidic conditions to form this compound.

    Halogen Exchange Reactions: Another approach is the halogen exchange reaction where 2-chloroquinoline is treated with a fluorinating agent such as potassium fluoride in the presence of a catalyst to introduce the fluorine atom at the desired position.

Industrial Production Methods: Industrial production of this compound typically involves large-scale cyclization reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like crystallization and distillation are common in industrial settings.

Types of Reactions:

    Nucleophilic Substitution: this compound undergoes nucleophilic substitution reactions where the chlorine or fluorine atoms are replaced by nucleophiles such as amines or thiols.

    Oxidation and Reduction: The compound can be oxidized to form quinoline N-oxides or reduced to form dihydroquinolines.

    Cross-Coupling Reactions: It participates in cross-coupling reactions like Suzuki or Heck reactions to form various substituted quinolines.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium amide or thiourea in polar solvents.

    Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Cross-Coupling: Palladium catalysts and bases like potassium carbonate in organic solvents.

Major Products:

  • Substituted quinolines with various functional groups depending on the nucleophile used.
  • Quinoline N-oxides and dihydroquinolines from oxidation and reduction reactions.
  • Complex quinoline derivatives from cross-coupling reactions.

Biochemical Analysis

Biochemical Properties

2-Chloro-6-fluoroquinoline plays a significant role in biochemical reactions, particularly as an antimicrobial agent. It interacts with bacterial enzymes such as DNA gyrase and topoisomerase IV, inhibiting their activity and thereby preventing bacterial DNA replication and transcription . These interactions are crucial for its antimicrobial efficacy, as the inhibition of these enzymes leads to the disruption of bacterial cell processes and ultimately cell death.

Cellular Effects

The effects of this compound on cells are profound, particularly in bacterial cells. It disrupts cellular processes by inhibiting key enzymes involved in DNA replication. This inhibition affects cell signaling pathways, gene expression, and cellular metabolism, leading to the cessation of bacterial growth and proliferation . In mammalian cells, the compound’s impact is less pronounced but can still influence cellular functions depending on the concentration and exposure duration.

Molecular Mechanism

At the molecular level, this compound exerts its effects by binding to the active sites of DNA gyrase and topoisomerase IV. This binding prevents the enzymes from catalyzing the supercoiling and relaxation of DNA, which are essential steps in DNA replication and transcription . The compound’s structure allows it to fit into the enzyme’s active site, forming stable complexes that inhibit enzyme activity and lead to bacterial cell death.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can vary over time. The compound is relatively stable under standard laboratory conditions, but its efficacy can diminish with prolonged exposure to light and heat . Long-term studies have shown that the compound can maintain its antimicrobial activity for extended periods, although degradation products may form over time, potentially altering its effectiveness and safety profile.

Dosage Effects in Animal Models

The effects of this compound in animal models are dose-dependent. At therapeutic doses, the compound effectively inhibits bacterial growth without causing significant toxicity . At higher doses, adverse effects such as gastrointestinal disturbances and potential hepatotoxicity have been observed . These findings highlight the importance of optimizing dosage to balance efficacy and safety.

Metabolic Pathways

This compound is metabolized primarily in the liver, where it undergoes various biotransformation processes, including oxidation and conjugation . The metabolites are then excreted via the kidneys. The compound’s interaction with liver enzymes can influence metabolic flux and alter the levels of certain metabolites, potentially affecting overall metabolic homeostasis .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through passive diffusion and active transport mechanisms . It can interact with specific transporters and binding proteins, facilitating its uptake and accumulation in target tissues. The compound’s distribution is influenced by its lipophilicity, allowing it to penetrate cell membranes and reach intracellular targets effectively .

Subcellular Localization

This compound localizes primarily in the cytoplasm and nucleus of bacterial cells, where it exerts its antimicrobial effects . In mammalian cells, the compound’s localization can vary depending on the cell type and exposure conditions. Targeting signals and post-translational modifications may influence its subcellular distribution, directing it to specific compartments or organelles .

Scientific Research Applications

2-Chloro-6-fluoroquinoline has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: The compound exhibits antibacterial and antifungal properties, making it useful in the development of new antimicrobial agents.

    Medicine: It serves as a precursor for the synthesis of pharmaceutical compounds with potential therapeutic effects, including antimalarial and anticancer drugs.

    Industry: It is used in the production of dyes, pigments, and agrochemicals due to its stable and reactive nature.

Comparison with Similar Compounds

    2-Chloroquinoline: Lacks the fluorine atom, resulting in different reactivity and biological activity.

    6-Fluoroquinoline: Lacks the chlorine atom, which affects its chemical properties and applications.

    2-Chloro-7-fluoroquinoline: Similar structure but with the fluorine atom at a different position, leading to variations in its chemical behavior and uses.

Uniqueness: 2-Chloro-6-fluoroquinoline is unique due to the presence of both chlorine and fluorine atoms, which confer distinct electronic and steric effects. These effects enhance its reactivity in chemical reactions and its efficacy in biological applications, making it a versatile and valuable compound in various fields of research.

Properties

IUPAC Name

2-chloro-6-fluoroquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5ClFN/c10-9-4-1-6-5-7(11)2-3-8(6)12-9/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USAYWGMYCNWTGO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CC(=N2)Cl)C=C1F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5ClFN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50567673
Record name 2-Chloro-6-fluoroquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50567673
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

77119-53-0
Record name 2-Chloro-6-fluoroquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50567673
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Chloro-6-fluoroquinoline
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods I

Procedure details

A mixture of 6-fluoroquinolin-2(1H)-one from Step C, (0.971 g, 6 mmol), phosphorous oxychloride (2.83 mL, 30 mmol), and toluene (20 mL) is heated at 95° C. for 2 hours. The reaction is cooled in an ice bath and basified with 50% aqueous sodium hydroxide. The mixture is extracted with ethyl acetate and the extracts are dried over anhydrous magnesium sulfate, filtered, and concentrated to an orange solid (1.01 g). The residue is flash chromatographed on silica gel Merck-60 with 5% ethyl acetate in hexane to provide the title compound as a light pink solid, m.p. 99–101° C.
Quantity
0.971 g
Type
reactant
Reaction Step One
Quantity
2.83 mL
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

A mixture of the so-prepared 6-fluorocarbostyril (2.9 gm, 0.018 mole) and 30.0 ml of phosphorous oxychloride was refluxed for 1.5 hr. Most of the excess phosphorous oxychloride was then distilled off under aspirator vacuum and the residue poured over crushed ice. The reaction mixture was made nearly neutral with 50% sodium hydroxide. The crude solid product was collected by filtration, taken up in
Quantity
2.9 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
reactant
Reaction Step One

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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